molecular formula C13H13N3O3 B12895356 N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide

N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12895356
M. Wt: 259.26 g/mol
InChI Key: RMWLOWHUUHMXME-UHFFFAOYSA-N
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Description

N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide is a compound with a complex structure that includes a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps. One common method starts with the preparation of ethyl (quinolin-8-yloxy)acetate. This is achieved by reacting 8-hydroxyquinoline with ethyl chloroacetate in the presence of anhydrous potassium carbonate in dry acetone, followed by refluxing for 18 hours . The intermediate product is then further reacted with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific structure, which includes an acetoxy group. This modification can enhance its biological activity and stability compared to other quinoline derivatives.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] acetate

InChI

InChI=1S/C13H13N3O3/c1-9(17)19-16-12(14)8-18-11-6-2-4-10-5-3-7-15-13(10)11/h2-7H,8H2,1H3,(H2,14,16)

InChI Key

RMWLOWHUUHMXME-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N

Canonical SMILES

CC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

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